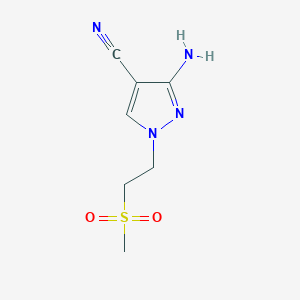

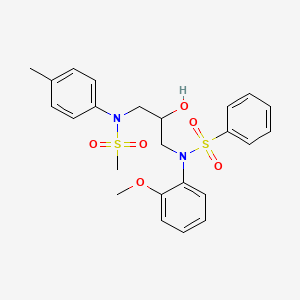

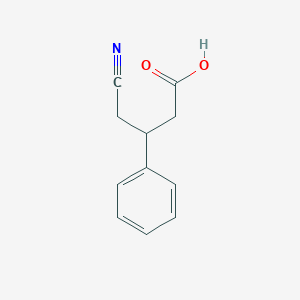

3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields such as medicinal chemistry, industrial applications, and agricultural applications .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent years. A paper titled “Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo [1,5-a]Pyrimidines” discusses a simple route to 3-oxoalkanonitrile 5, a precursor of the title compounds . Another paper titled “Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4 …” discusses a multicomponent method of the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitrile .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. A paper titled “Enhanced structural and optical performance of the novel 3-[(5-amino-1 …” discusses the synthesis and molecular structure characterization of a similar compound .Chemical Reactions Analysis

Pyrazole derivatives have been involved in various chemical reactions. A paper titled “Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations” discusses the chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .科学的研究の応用

Synthetic Applications and Pathways

- Building Blocks in Organic Synthesis : 3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile serves as a versatile scaffold for synthesizing biologically important heterocyclic compounds through one-pot multicomponent reactions. These compounds have significant implications in pharmaceuticals and material science, demonstrating the chemical's utility in creating complex molecular structures (Patel, 2017).

Corrosion Inhibition

- Corrosion Inhibition Properties : Research indicates that derivatives of this compound exhibit effective corrosion inhibition for metals in acidic environments. These studies highlight the compound's potential in extending the lifespan of metals in industrial applications by preventing corrosive damage (Abdel Hameed et al., 2020).

Biological and Pharmaceutical Applications

- Anticancer Potential : The compound and its derivatives have been explored for anticancer activities, with several studies demonstrating their effectiveness against various human cancer cell lines. This underscores the potential of this compound in the development of new therapeutic agents (Nimbalkar et al., 2017).

- Synthesis of Novel Compounds : It is also used in the synthesis of a wide array of compounds with varying biological activities, including antimicrobial and anti-inflammatory properties. This versatility makes it a valuable reagent in drug discovery and development (Plem et al., 2015).

Safety and Hazards

将来の方向性

The future directions for the research and development of “3-Amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the field of medicinal chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds .

作用機序

Target of Action

It’s known that aminopyrazoles can provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases . They can also target important factors for bacterial and virus infections .

Mode of Action

Aminopyrazoles are known to interact with their targets, leading to changes in the function of the target proteins . For instance, some aminopyrazoles are reversible inhibitors of Bruton Kinase (BTK), a nonreceptor tyrosine kinase .

Biochemical Pathways

Aminopyrazoles are known to interact with various biochemical pathways, depending on their specific targets .

Result of Action

Aminopyrazoles are known to have various effects, depending on their specific targets . For instance, some aminopyrazoles have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .

特性

IUPAC Name |

3-amino-1-(2-methylsulfonylethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c1-14(12,13)3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVJZKHUDPNLBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCN1C=C(C(=N1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2994161.png)

![Methyl 3-{[(2-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2994164.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)

![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)